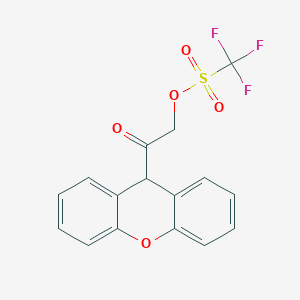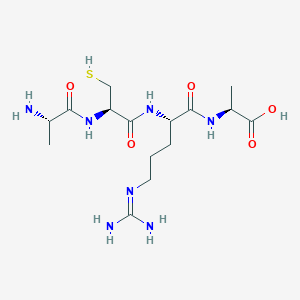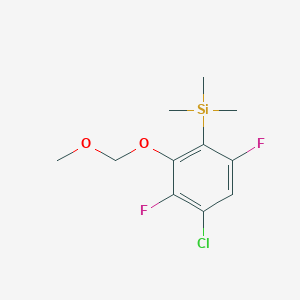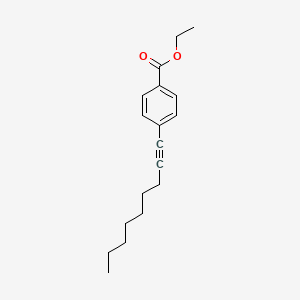![molecular formula C10H16O B12524692 7-Methylbicyclo[3.2.2]nonan-6-one CAS No. 821770-20-1](/img/structure/B12524692.png)
7-Methylbicyclo[3.2.2]nonan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methylbicyclo[3.2.2]nonan-6-one is a bicyclic ketone with a unique structure that has garnered interest in various fields of chemistry. This compound is part of the bicyclo[3.2.2]nonane family, known for its rigid and stable framework, making it a valuable subject for structural and reactivity studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylbicyclo[3.2.2]nonan-6-one typically involves the use of cyclohex-2-en-1-ones as key precursors. One common method is the aldol condensation of cyclohex-2-en-1-ones with an additional carbonyl group in the side chain . This reaction proceeds under acid-catalyzed conditions, leading to the formation of the bicyclic structure.
Industrial Production Methods: While specific industrial production methods for 7-Methylbicyclo[32
Chemical Reactions Analysis
Types of Reactions: 7-Methylbicyclo[3.2.2]nonan-6-one undergoes various chemical reactions, including:
Reduction: Hydrogenation over platinum oxide in acetic acid yields 7α-methylbicyclo[3.3.1]nonan-3α-ol.
Isomerization: Hydrogenation in ethyl acetate can lead to isomerized products such as 7-methylbicyclo[3.3.1]non-6-en-3-one.
Common Reagents and Conditions:
Hydrogenation: Platinum oxide, palladium on carbon, acetic acid, ethyl acetate.
Aldol Condensation: Acid catalysts, cyclohex-2-en-1-ones.
Major Products:
Reduction Products: 7α-methylbicyclo[3.3.1]nonan-3α-ol.
Isomerization Products: 7-methylbicyclo[3.3.1]non-6-en-3-one.
Scientific Research Applications
7-Methylbicyclo[3.2.2]nonan-6-one has several applications in scientific research:
Biology and Medicine: The bicyclo[3.3.1]nonane framework, to which this compound is related, is prevalent in many biologically active natural products and is being explored for its potential in anticancer chemotherapeutics.
Industry: The rigid structure of this compound makes it useful in the development of materials with specific mechanical properties.
Mechanism of Action
The mechanism of action of 7-Methylbicyclo[3.2.2]nonan-6-one involves its interaction with various molecular targets. For instance, during hydrogenation reactions, the compound undergoes reduction to form alcohols, which can further participate in various biochemical pathways . The specific pathways and molecular targets depend on the context of its application, such as in catalysis or drug development.
Comparison with Similar Compounds
7-Methylenebicyclo[3.3.1]nonan-3-one: Undergoes similar reduction and isomerization reactions.
Bicyclo[3.3.1]nonane Derivatives: These compounds share the bicyclic framework and exhibit similar reactivity patterns.
Uniqueness: 7-Methylbicyclo[3.2.2]nonan-6-one is unique due to its specific methyl substitution, which influences its chemical behavior and NMR characteristics . This makes it a valuable compound for studying the effects of structural modifications on reactivity and stability.
Properties
CAS No. |
821770-20-1 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
7-methylbicyclo[3.2.2]nonan-6-one |
InChI |
InChI=1S/C10H16O/c1-7-8-3-2-4-9(6-5-8)10(7)11/h7-9H,2-6H2,1H3 |
InChI Key |
ZJDRWPRTBKYFBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2CCCC(C1=O)CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(5-Methyl-2-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12524618.png)
![1-{6-[4-(Hydroxymethyl)phenoxy]hexyl}-1H-indole-3-carbaldehyde](/img/structure/B12524620.png)


![6-[(4-Bromoanilino)methylidene]-2-{(E)-[(4-bromophenyl)imino]methyl}-4-tert-butylcyclohexa-2,4-dien-1-one](/img/structure/B12524637.png)
![3-Cyclobutene-1,2-dione, 3-[2,4-bis(diethylamino)phenyl]-4-hydroxy-](/img/structure/B12524638.png)


![4-[2-[6-[4-(4-Hydroxy-2,6-dimethylphenyl)pyridin-2-yl]pyridin-2-yl]pyridin-4-yl]-3,5-dimethylphenol](/img/structure/B12524652.png)
![4-{[2-(Acetyloxy)ethyl]carbamoyl}benzene-1,3-dicarboxylic acid](/img/structure/B12524657.png)


![5-[2-(2-Fluorophenoxy)phenyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B12524666.png)

